TESOTf is primarily used as a silylating agent, introducing a triethylsilyl group (Si(CH2CH3)3) onto various molecules. This modification serves several purposes:
TESOTf exhibits Lewis acidic properties due to the empty p-orbital on the sulfur atom. This allows it to act as a catalyst in various organic reactions by accepting electron pairs from Lewis bases, thereby facilitating bond formations and rearrangements. Some examples of reactions catalyzed by TESOTf include:
Corrosive